molecular formula C21H20N2O2S B2603483 N-[(1,2-dimethyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide CAS No. 852139-29-8

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide

Cat. No.: B2603483
CAS No.: 852139-29-8
M. Wt: 364.46
InChI Key: BODQLWVKWBTRKS-UHFFFAOYSA-N
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Description

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide is a chemical compound of significant interest in biomedical research, particularly in the field of oncology. Compounds featuring a naphthalenesulfonamide scaffold linked to an indole moiety have been identified as promising agents in chemical biology . Research on structurally similar molecules has demonstrated potent antimitotic activity, which is crucial for investigating cell division and proliferation . The primary research value of this compound class lies in its potential to inhibit tubulin polymerization, a key mechanism of action for antimitotic agents . By disrupting the microtubule network, these compounds can induce a severe G2/M cell cycle arrest, leading to the onset of cellular senescence and, upon prolonged exposure, apoptosis through the activation of Caspase 3/7 . A notable characteristic of related compounds is their reversible activity; upon removal of the compound, cells can reorganize their microtubules, re-enter the cell cycle, and lose senescent markers, providing a valuable tool for controlled studies of cell cycle dynamics . Furthermore, research on analogous sulfonamide-indole compounds has shown a robust inhibitory effect on cancer cell motility, indicating potential applications in studying metastasis and cell migration pathways . Molecular docking analyses suggest that these compounds likely interact with the colchicine-binding site on tubulin, offering a specific mechanism for further investigation in structural biology and drug design projects . This compound is presented to the scientific community for research purposes only, to further explore the biological potential of sulfonamide-based chemical entities.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-15-11-19-12-16(7-10-21(19)23(15)2)14-22-26(24,25)20-9-8-17-5-3-4-6-18(17)13-20/h3-13,22H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODQLWVKWBTRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Sulfonamide Formation: The naphthalene-2-sulfonyl chloride is reacted with the indole derivative in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can take place on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent, particularly in targeting resistant forms of acute myeloid leukemia (AML). A notable study identified a naphthalene sulfonamide inhibitor that targets the STAT3 coiled-coil domain, effectively blocking its function and halting tumor growth in vitro and in animal models of leukemia . This finding suggests that N-[(1,2-dimethyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide could serve as a lead compound for developing new therapies against chemoresistant cancers.

1.2 Mechanism of Action

The mechanism by which this compound exerts its effects involves the inhibition of specific protein interactions critical for cancer cell survival and proliferation. By disrupting the signaling pathways mediated by STAT3, the compound may induce apoptosis in cancer cells, making it a promising candidate for further development .

Structure-Based Drug Design

2.1 Inhibition of Fatty Acid Binding Protein 4

Naphthalene sulfonamide derivatives have been identified as potent inhibitors of fatty acid binding protein 4 (FABP4), which is implicated in metabolic disorders such as diabetes and atherosclerosis. Structure-based design strategies have led to the discovery of derivatives that exhibit high binding affinities to FABP4, demonstrating their potential as therapeutic agents for immunometabolic diseases .

2.2 Binding Studies

Binding studies using X-ray crystallography and isothermal titration calorimetry have elucidated the binding modes of these compounds, providing insights into how modifications can enhance their efficacy and selectivity against FABP4 . These findings suggest that this compound could be optimized for better therapeutic outcomes.

Case Studies

3.1 Targeting Oncoproteins in AML

A specific case study demonstrated the efficacy of naphthalene sulfonamide inhibitors in targeting the STAT3 oncoprotein involved in AML. The study reported significant reductions in tumor growth when treated with these inhibitors, validating their potential as new therapeutic agents for resistant forms of leukemia .

3.2 FABP4 Inhibition for Metabolic Diseases

Another case study focused on the development of naphthalene sulfonamide derivatives as selective FABP4 inhibitors. The research indicated that these compounds not only inhibit FABP4 effectively but also possess favorable pharmacokinetic properties, making them suitable candidates for treating metabolic disorders .

Data Summary Table

Application Area Target Protein Mechanism Outcome
Anticancer TherapySTAT3Inhibition of signaling pathwaysReduced tumor growth in AML
Metabolic DisordersFABP4Competitive inhibitionPotential treatment for diabetes

Mechanism of Action

The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide likely involves interactions with specific molecular targets such as enzymes or receptors. The indole moiety can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The sulfonamide group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 1,2-dimethylindole moiety in the target compound likely enhances metabolic stability compared to unsubstituted indoles (e.g., 5j in ). However, bulky substituents (e.g., diethylaminoethyl groups in ) may improve CNS penetration .

Linker Variations : The methylene linker in the target compound provides flexibility, whereas rigid linkers (e.g., carbamoyl groups in 5j) may restrict conformational freedom, impacting receptor interaction .

Physicochemical and Spectroscopic Properties

  • Synthetic Yields : While the target compound’s yield is unspecified, analogues such as 6a (73% yield) and 5j (68%) indicate moderate-to-good synthetic efficiency under standard sulfonamide coupling conditions .
  • Spectroscopic Signatures :
    • IR : Sulfonamide C=O stretches (1354–1156 cm⁻¹ in 5j) are consistent across analogues.
    • NMR : The indole and naphthalene proton environments (e.g., δ 7.20–8.26 ppm in 5j) are comparable, but methyl substituents in the target compound would downfield-shift adjacent protons.

Biological Activity

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes various research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a naphthalene sulfonamide core with an indole derivative, which is significant for its biological interactions. The structural formula can be represented as follows:

C17H18N2O2S\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial effectiveness of this compound against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The compound showed promising results in inhibiting the growth of Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis. The MIC values ranged from 0.22 to 0.25 µg/mL , indicating strong potency against these pathogens .

Biofilm Formation Inhibition

Inhibition of biofilm formation was also noted, with significant reductions observed at concentrations of 2 × MIC and 4 × MIC . This property is particularly relevant for medical applications where biofilm-associated infections are difficult to treat .

Bacterial Strain MIC (µg/mL) Biofilm Inhibition (%)
Staphylococcus aureus0.2261–98
Staphylococcus epidermidis0.25>90

Anticancer Activity

The anticancer properties of the compound have been evaluated using various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer).

IC50 Values

The IC50 values for the compound against these cell lines were as follows:

Cell Line IC50 (µg/mL)
HeLa8.49 - 62.84
MCF-711.20 - 93.46
SKOV-37.87 - 70.53

Notably, certain derivatives exhibited IC50 values below 10 µg/mL , highlighting their potential as effective anticancer agents .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways within bacterial cells and cancer cells. The presence of the indole moiety is thought to enhance its affinity for biological targets, which may include interactions with DNA or specific protein targets involved in cell proliferation and survival.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that the compound significantly inhibited both planktonic growth and biofilm formation of clinical isolates of Staphylococcus aureus, suggesting its potential use in treating resistant infections .
  • Anticancer Potential : Research indicated that compounds similar to this compound showed selective toxicity towards cancer cells while sparing normal cells, making them candidates for targeted cancer therapies .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can purity be ensured during synthesis?

Answer:
The synthesis of naphthalene sulfonamide derivatives typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1: React naphthalene-2-sulfonyl chloride with a substituted indole intermediate (e.g., 1,2-dimethyl-1H-indol-5-ylmethanamine) in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ to form the sulfonamide bond .
  • Step 2: Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and purify the crude product using column chromatography (dichloromethane:ethyl acetate gradient) to remove unreacted starting materials .
  • Characterization: Confirm purity via HPLC and structural integrity via ¹H/¹³C NMR, IR, and high-resolution mass spectrometry .

Advanced: How can computational docking studies elucidate interactions between this compound and cholinesterase enzymes?

Answer:

  • Protein Preparation: Retrieve crystal structures of target enzymes (e.g., human AChE, PDB: 4EY7) from the Protein Data Bank. Remove water molecules, add missing residues, and optimize hydrogen bonding networks using tools like Schrödinger’s Protein Preparation Wizard .
  • Grid Generation: Define the active site using the centroid of co-crystallized ligands (e.g., naphthalene sulfonamide derivatives) with a 20 Å grid radius in Glide .
  • Docking Simulations: Use induced-fit docking to account for receptor flexibility. Validate results by comparing binding poses with known inhibitors (e.g., donepezil analogs) and analyze interaction energies (e.g., hydrogen bonds with catalytic triad residues) .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Answer:

  • ¹H/¹³C NMR: Identify protons on the indole ring (δ 6.5–7.8 ppm) and naphthalene moiety (δ 7.5–8.5 ppm). Sulfonamide NH typically appears as a broad singlet (δ 8.0–9.0 ppm) .
  • FT-IR: Confirm sulfonamide formation via S=O stretches (1320–1350 cm⁻¹ and 1140–1170 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
  • XRD: Resolve crystal packing and intermolecular interactions (e.g., C–H···π) using SHELXL refinement .

Advanced: How can researchers resolve contradictions in toxicological data across studies on naphthalene sulfonamides?

Answer:

  • Systematic Review: Follow inclusion criteria from toxicological profiles (e.g., ATSDR guidelines) to prioritize studies with standardized exposure routes (oral, inhalation) and endpoints (hepatic/renal effects) .
  • Meta-Analysis: Use software like RevMan to harmonize data from heterogeneous studies. Adjust for variables like species differences (e.g., rodent vs. human metabolic pathways) and dose-response relationships .
  • In Vitro Assays: Validate findings using human cell lines (e.g., HepG2 for hepatotoxicity) to reduce interspecies variability .

Basic: How is X-ray crystallography applied to determine this compound’s molecular structure?

Answer:

  • Crystallization: Grow single crystals via slow evaporation of a dichloromethane solution .
  • Data Collection: Use a diffractometer (Cu-Kα radiation) to collect intensity data. Process with SHELXL for structure solution and refinement .
  • Analysis: Calculate dihedral angles between aromatic rings (e.g., 89.6° between naphthalene and indole moieties) and identify stabilizing interactions (e.g., N–H···π) using Mercury .

Advanced: What role do molecular dynamics (MD) simulations play in assessing this compound’s stability in biological systems?

Answer:

  • Force Field Selection: Use OPLS3 for accurate modeling of sulfonamide torsional angles and nonbonded interactions .
  • Simulation Setup: Solvate the compound in a lipid bilayer or aqueous solution (TIP3P water model) and run 100-ns simulations at 310 K .
  • Output Analysis: Calculate root-mean-square deviation (RMSD) to assess conformational stability and Gibbs free energy (ΔG) of binding using MM-PBSA .

Advanced: How can researchers design experiments to address conflicting data on this compound’s antioxidant activity?

Answer:

  • Assay Standardization: Compare results across multiple assays (e.g., DPPH, ABTS, FRAP) under identical conditions (pH, temperature) .
  • Control Experiments: Include reference antioxidants (e.g., ascorbic acid) and validate via ESR spectroscopy to detect radical scavenging intermediates .
  • Mechanistic Studies: Use DFT calculations to model electron transfer pathways and identify redox-active sites (e.g., sulfonamide sulfur or indole nitrogen) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
  • Waste Disposal: Neutralize acidic/byproduct residues before disposal in designated hazardous waste containers .

Advanced: How can high-throughput screening (HTS) optimize co-crystal formulations of this compound?

Answer:

  • Coformer Selection: Screen 20–50 coformers (e.g., carboxylic acids) via robotic dispensing and solvent evaporation .
  • PXRD Analysis: Compare diffraction patterns with parent compound to confirm co-crystal formation. Use naphthalene-2-sulfonamide as a negative control .
  • Solubility Testing: Perform dissolution studies in biorelevant media (FaSSIF/FeSSIF) to identify formulations with enhanced bioavailability .

Advanced: What computational tools are used to predict the environmental fate of naphthalene sulfonamides?

Answer:

  • QSAR Models: Predict biodegradation pathways (e.g., EPI Suite) using descriptors like logP and topological polar surface area .
  • Environmental Monitoring: Analyze sediment/water partitioning via HPLC-MS and compare with regulatory thresholds (e.g., EPA TRI Explorer data) .

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